molecular formula C24H22N4O5 B2722165 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 1260930-33-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B2722165
CAS RN: 1260930-33-3
M. Wt: 446.463
InChI Key: SPJZBQHGXIYXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
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Scientific Research Applications

Development of Endothelin Receptor Antagonists

A study by Tasker et al. (1997) discusses the development of potent endothelin (ET) receptor antagonists, highlighting the role of the benzodioxole group in enhancing binding affinity and receptor subtype selectivity. This research is significant for understanding how modifications to chemical structures like benzodioxole can influence the therapeutic potential of compounds in treating conditions associated with ET receptors, such as cardiovascular diseases (Tasker et al., 1997).

Synthesis of Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings are crucial for drug development efforts targeting conditions such as chronic inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Exploration of Drug-likeness and Microbial Inhibition

Pandya et al. (2019) explored the drug-likeness, in vitro microbial inhibition, and formation of dihydropyrrolone conjugates, revealing good to moderate activity against bacterial strains. This research underscores the importance of in silico analysis and in vitro testing in the early stages of drug development for identifying compounds with potential therapeutic applications (Pandya, Dave, Patel, & Desai, 2019).

Insecticidal Activity

Research by Fadda et al. (2017) on the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrates the potential of these compounds in agricultural applications, particularly in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(16-5-8-18(30-2)9-6-16)25-22(29)13-28-11-3-4-19(28)24-26-23(27-33-24)17-7-10-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJZBQHGXIYXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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